molecular formula C11H21NO3 B127047 (R)-1-Boc-3-(Hydroxymethyl)Piperidin CAS No. 140695-85-8

(R)-1-Boc-3-(Hydroxymethyl)Piperidin

Katalognummer: B127047
CAS-Nummer: 140695-85-8
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: OJCLHERKFHHUTB-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Boc-3-(Hydroxymethyl)Piperidine is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxymethyl group at the 3-position

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

(R)-1-Boc-3-(Hydroxymethyl)Piperidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for further chemical modifications, making it a valuable building block in the development of drugs targeting diverse therapeutic areas.

Inhibition of Pyruvate Dehydrogenase Kinase

Recent studies have identified (R)-1-Boc-3-(Hydroxymethyl)Piperidine as a potential inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK inhibitors are being investigated for their therapeutic effects on metabolic disorders, including diabetes and cardiac diseases. The compound's ability to modulate glucose metabolism positions it as a candidate for treating conditions related to insulin resistance and metabolic syndromes .

Platelet Aggregation Inhibition

Research indicates that derivatives of (R)-1-Boc-3-(Hydroxymethyl)Piperidine may exhibit platelet aggregation inhibitory effects, which could be beneficial in preventing thrombotic disorders. This application is particularly relevant in the context of cardiovascular health, where controlling platelet aggregation is critical .

Synthesis Methodologies

The synthesis of (R)-1-Boc-3-(Hydroxymethyl)Piperidine has been achieved through various methods, emphasizing efficiency and yield:

  • Method 1 : Utilizing ethylenediamine and (S)-glycidol as raw materials, this method involves a direct ring closure catalyzed by specific catalysts, followed by hydrolysis to yield the target product. This approach is noted for its low cost and high yield, making it suitable for industrial production .
  • Method 2 : Another synthetic route involves the use of pyrazine derivatives, which undergo complex transformations to produce (R)-1-Boc-3-(Hydroxymethyl)Piperidine. However, this method is often criticized for its high costs and lower yields compared to more recent methodologies .

Case Study 1: Therapeutic Potential in Diabetes

A study published in a peer-reviewed journal explored the effects of PDHK inhibitors derived from (R)-1-Boc-3-(Hydroxymethyl)Piperidine on glucose metabolism in diabetic animal models. The results indicated significant improvements in glucose tolerance and insulin sensitivity, suggesting that this compound could play a role in developing new diabetes therapies .

Case Study 2: Cardiovascular Health

In another investigation, researchers synthesized several derivatives based on (R)-1-Boc-3-(Hydroxymethyl)Piperidine to evaluate their effects on platelet aggregation. The findings demonstrated that specific derivatives effectively inhibited platelet aggregation in vitro, highlighting their potential use in treating cardiovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-(Hydroxymethyl)Piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxymethyl group at the 3-position. One common method involves the following steps:

    Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Hydroxymethyl Group: The protected piperidine is then subjected to a reaction with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group at the 3-position.

Industrial Production Methods

Industrial production of ®-1-Boc-3-(Hydroxymethyl)Piperidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Boc-3-(Hydroxymethyl)Piperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(Hydroxymethyl)Piperidine: Similar structure but with the hydroxymethyl group at the 2-position.

    ®-(Piperidin-3-yl)methanol: Lacks the Boc protecting group but has a hydroxymethyl group at the 3-position.

Uniqueness

®-1-Boc-3-(Hydroxymethyl)Piperidine is unique due to the presence of both the Boc protecting group and the hydroxymethyl group at the 3-position. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biologische Aktivität

(R)-1-Boc-3-(Hydroxymethyl)Piperidine is a chiral piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities and applications as a synthetic intermediate. This article explores the compound's biological activity, synthesis, and its role in drug development.

Chemical Structure and Properties

(R)-1-Boc-3-(Hydroxymethyl)Piperidine has the following chemical structure:

  • Molecular Formula : C11_{11}H21_{21}N_{O}_3
  • CAS Number : 1514447
  • Molecular Weight : 213.29 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The hydroxymethyl group at the 3-position enhances its reactivity and potential interactions with biological targets.

Anticancer Potential

Recent studies have indicated that piperidine derivatives, including (R)-1-Boc-3-(Hydroxymethyl)Piperidine, exhibit promising anticancer activity. For instance, a three-component reaction involving piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The unique three-dimensional structure of these compounds may facilitate better interaction with protein binding sites, enhancing their therapeutic efficacy.

Neuropharmacological Effects

Piperidine derivatives have also been investigated for their neuropharmacological properties. Compounds containing piperidine moieties have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This dual inhibition suggests that (R)-1-Boc-3-(Hydroxymethyl)Piperidine could be explored further for its potential in treating neurodegenerative diseases.

Antiviral Activity

The antiviral potential of piperidine derivatives has been highlighted in studies targeting various viruses, including SARS-CoV-2. Some piperidine-based compounds demonstrated superior binding affinity to viral proteases compared to established antiviral drugs, indicating a potential role in developing new antiviral therapies .

Synthetic Routes

The synthesis of (R)-1-Boc-3-(Hydroxymethyl)Piperidine can be achieved through several methods, typically involving the protection of the amine group followed by hydroxymethylation. A notable synthesis method involves using ethylenediamine and glycidol as starting materials, leading to high yields and low production costs . The synthetic route is advantageous for industrial applications due to its simplicity and efficiency.

Role as a Precursor

Due to its unique structure and chirality, (R)-1-Boc-3-(Hydroxymethyl)Piperidine serves as an important precursor for synthesizing diverse bioactive molecules. Its ability to undergo further transformations makes it valuable in medicinal chemistry for developing new therapeutic agents.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Enhanced cytotoxicity against FaDu cells compared to bleomycin; structural modifications improve binding .
Neuropharmacology Inhibition of AChE and BuChE indicates potential for Alzheimer's treatment .
Antiviral Properties Better binding affinity to SARS-CoV-2 protease than Remdesivir; suggests new antiviral applications .

Eigenschaften

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCLHERKFHHUTB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363894
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140695-85-8
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 5.0 g (43.4 mmol) of 3-hydroxymethyl-piperidine in 200 ml of CH2Cl2, was added 6.05 ml (43.4 mmol) of triethylamine (Et3N), followed by 9.8 ml (43.4 mmol) of (BOC2O). The reaction mixture was stirred for 1 hour at room temperature and then washed with 75 ml of a 0.1N hydrochloric acid solution (HCl), dried over Na2SO4, filtered and then concentrated in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.8 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using a procedure analogous to Example 1-C (K2CO3, acetone), 3-hydroxymethylpiperidine gave the title compound as a solid (34.2 g, 88%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminium hydride (1.41 g) in THF (15 mL) at 0° C. was added piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester as a solution in THF (10 mL) and the mixture stirred at room temperature for 3 h. The reaction was cooled to 0° C. and quenched by addition of aqueous ammonium chloride and the mixture filtered through celite. The filtrate was diluted with ethyl acetate, washed with water, separated and dried (MgSO4). The solvent was evaporated to give 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (1.25 g). To a solution of this alcohol (422 mg) in THF (8 mL) was added sodium hydride (94 mg; 60% dispersion in mineral oil). After 15 min iodomethane (0.49 mL) was added and the reaction stirred for 18 h. The mixture was then diluted with ethyl acetate and washed sequentially with water, brine, separated and dried (MgSO4). The solvent was evaporated and the residue purified by flash chromatography to give 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester (414 mg). To a solution of 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester (204 mg) in DCM (3 mL) was added 2M hydrogen chloride in diethyl ether and the mixture stirred for 18 h. The solvent was evaporated to give the desired amine (168 mg).
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.